![molecular formula C24H17ClN4O2 B2500560 2-(4-chlorophenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one CAS No. 1291869-32-3](/img/structure/B2500560.png)
2-(4-chlorophenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-(4-chlorophenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one is a novel chemical entity that appears to be related to a class of compounds that have been synthesized for their potential pharmacological properties. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as oxadiazole rings and phthalazine derivatives, which are of interest in the development of new therapeutic agents.
Synthesis Analysis
The synthesis of related compounds involves the formation of oxadiazole rings and phthalazine derivatives. For instance, the synthesis of 2-[2-(2-Chlorophenoxy)phenyl]-1,3,4-oxadiazole derivatives as benzodiazepine receptor agonists involves the creation of an oxadiazole ring, which is a common feature in the target compound . Similarly, the synthesis of benzo[4,5]imidazo[2,1-a]phthalazines from acylbenzoic acids and 2-nitro-5-chlorophenylhydrazine indicates a method for constructing phthalazine derivatives, which could be relevant to the synthesis of the target compound .
Molecular Structure Analysis
The molecular structure of the target compound includes a 1,2,4-oxadiazole ring and a phthalazinone framework. The oxadiazole ring is a five-membered heterocycle containing oxygen and nitrogen atoms, which is known to confer certain pharmacological properties when incorporated into a drug molecule . The phthalazinone moiety is a bicyclic system that can be modified to yield various derivatives with potential biological activities .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include nucleophilic substitution reactions, as seen in the synthesis of benzo[4,5]imidazo[2,1-a]phthalazines . These reactions are crucial for introducing different substituents into the core structure, which can significantly alter the biological activity of the resulting compounds. The introduction of substituents such as amino and hydroxyl groups into the oxadiazole ring has been shown to affect the anticonvulsant activity of the synthesized compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound would likely be influenced by the presence of the oxadiazole ring and the phthalazinone core. These structural features can impact the compound's solubility, stability, and reactivity. For example, the introduction of different substituents into the oxadiazole ring can alter the lipophilicity and, consequently, the pharmacokinetic profile of the compounds . The phthalazinone derivatives synthesized in the studies are characterized by their ability to undergo further chemical transformations, which could be exploited in the development of new therapeutic agents .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Several studies have synthesized and tested derivatives of the compound for antimicrobial activity. These compounds have been shown to possess varying degrees of effectiveness against different bacteria and fungi strains, highlighting their potential as antimicrobial agents. For instance, the synthesis and antimicrobial activity evaluation of some condensed [4-(2,4,6-Trimethylphenyl)-1(2H)-oxo-phthalazin-2-yl]acetic acid hydrazide derivatives showed promising results against microorganisms, indicating their relevance in developing new antimicrobial agents (El-Hashash et al., 2012).
Anticancer Evaluation
Research into the anticancer properties of these derivatives has also been conducted. For example, a study on the design, synthesis, and anticancer evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides demonstrated moderate to excellent anticancer activity against several cancer cell lines. This suggests that these compounds could be potential candidates for anticancer drug development (Ravinaik et al., 2021).
Synthesis and Biological Evaluation
The synthesis of new derivatives and their biological evaluation for various activities, including anti-inflammatory and analgesic effects, has been an area of focus. A study on 2-[3-(4-chloro/ethyl phenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazoles synthesis and biological evaluation highlighted their potential in inflammation and pain management, showing very good anti-inflammatory activity and significant analgesic activity in some cases (Husain et al., 2008).
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClN4O2/c1-2-15-7-9-16(10-8-15)22-26-23(31-28-22)21-19-5-3-4-6-20(19)24(30)29(27-21)18-13-11-17(25)12-14-18/h3-14H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFIGCYUOVUZUDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.